molecular formula C11H13BClNO4 B1451223 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid CAS No. 1072946-43-0

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid

Cat. No. B1451223
CAS RN: 1072946-43-0
M. Wt: 269.49 g/mol
InChI Key: DDFIHSITKHAAKQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C₁₁H₁₄BNO₄ . It belongs to the class of boronic acids and contains a chloro-substituted phenyl ring attached to a boron atom, which is further coordinated with a morpholine-4-carbonyl group .

Scientific Research Applications

Synthesis and Crystal Structure

  • The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of 5-chlorosalicylic acid incorporating a morpholine moiety, was synthesized and analyzed. It displayed a distinct crystal structure and exhibited molluscicidal effects (Duan et al., 2014).

Chemical Synthesis Applications

  • Phenylboronic acid, including derivatives like 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid, has been used in chemical reactions such as the synthesis of C3-symmetric 2H-chromene derivatives (Pettigrew et al., 2005).
  • In a novel boronic acid Mannich reaction, derivatives of phenylboronic acid were utilized with α,α-dichloro- and α,α,ω-trichloroaldehydes, leading to the formation of 1-phenyl-1-morpholinoalkan-2-ones (Stas & Tehrani, 2007).

Anticancer Research

  • Derivatives of phenylboronic acid have been explored for their antiproliferative and proapoptotic properties, showing promise as potential anticancer agents. They exhibited specific effects on cell cycle arrest and caspase-3 activation in cancer cell lines (Psurski et al., 2018).

Material Science and Catalysis

  • Phenylboronic acid derivatives have been used in the depolymerization of cellulose in water, showing efficacy in hydrolyzing cellulose to form water-soluble oligosaccharides (Levi et al., 2016).

Fluorescence Quenching Studies

  • The fluorescence quenching of derivatives like 5-chloro-2-methoxyphenylboronic acid has been studied, contributing to understanding the mechanisms of fluorescence in chemical compounds (Geethanjali et al., 2015).

Pharmaceutical Intermediate Synthesis

  • The synthesis of derivatives like 2-chloro-5-(trifluoromethyl)phenylboronic acid has been explored, providing valuable methods for producing pharmaceutical intermediates (Ren Yuan-long, 2007).

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical relevance .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can inhibit the activity of proteasomes, leading to the accumulation of misfolded proteins and subsequent cell death. In non-cancerous cells, this compound can modulate cellular metabolism by affecting key enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is particularly relevant in the context of serine proteases, where the compound binds to the serine residue and prevents substrate cleavage. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the inhibitory effects on enzymes and cellular processes may diminish as the compound degrades. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Threshold effects have been identified, where a specific dosage range results in maximal therapeutic effects with minimal toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolic flux and metabolite levels. For example, inhibition of proteasomes by this compound can affect protein degradation and turnover, ultimately impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and the nucleus, where it can exert its effects on enzyme activity and gene expression. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biochemical relevance .

properties

IUPAC Name

[5-chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO4/c13-8-1-2-9(10(7-8)12(16)17)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIHSITKHAAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674549
Record name [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072946-43-0
Record name B-[5-Chloro-2-(4-morpholinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Chloro-2-(morpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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